molecular formula C16H13N3OS B2685724 N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034400-62-7

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2685724
CAS No.: 2034400-62-7
M. Wt: 295.36
InChI Key: QLMPUVJBWDRGAS-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and drug discovery research. This molecule features a thiophene-3-carboxamide core linked to a [2,3'-bipyridin]-5-ylmethyl group, a structural motif found in compounds targeting various biological pathways. While specific studies on this exact compound are not available, research on highly similar structures indicates potential areas of application. For instance, thiophene-carboxamide analogues have been investigated as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders . Other N-(pyridinylmethyl)thiophene-carboxamide derivatives have demonstrated significant antibacterial efficacy, particularly against resistant strains like ESBL-producing E. coli, by targeting β-lactamase . Furthermore, the pyridine-2-methylamine scaffold is recognized in the development of novel antitubercular agents that inhibit the Mycobacterial membrane protein Large 3 (MmpL3) . The bipyridine moiety may also offer chelating properties useful in catalysis or chemical biology. This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers can leverage this molecule as a building block or core structure in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and screening for new therapeutic agents.

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-16(14-5-7-21-11-14)19-9-12-3-4-15(18-8-12)13-2-1-6-17-10-13/h1-8,10-11H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMPUVJBWDRGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide typically involves the coupling of a bipyridine derivative with a thiophene carboxylic acid or its derivatives. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated thiophene carboxamide .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that can inhibit or activate enzymes. The bipyridine moiety is known to interact with DNA and proteins, potentially disrupting their normal function . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thiophene- and pyridine-based derivatives. Below is a comparative analysis with structurally analogous molecules, focusing on substituents, core scaffolds, and implied bioactivity.

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Scaffold Key Substituents Potential Bioactivity
N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide Thiophene-3-carboxamide [2,3'-Bipyridin]-5-ylmethyl group Hypothesized kinase inhibition
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) 1,4-dihydropyridine Cyano, furyl, methoxyphenyl, thioether-linked ketone Calcium channel modulation
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) 1,4-dihydropyridine Bromophenyl, thioether-linked ketone Antihypertensive/antioxidant

Key Observations:

Core Scaffold Differences :

  • The target compound uses a thiophene carboxamide core, whereas analogs like AZ331 and AZ257 employ a 1,4-dihydropyridine scaffold. The latter is well-documented in calcium channel blockers (e.g., nifedipine), suggesting divergent mechanistic pathways compared to the bipyridine-thiophene hybrid .
  • Thiophene carboxamides are less explored in dihydropyridine-like roles but may exhibit distinct electronic properties due to sulfur’s polarizability.

In contrast, AZ331 and AZ257 feature thioether-linked ketones and methoxy/bromoaryl groups, which enhance lipophilicity and metabolic stability .

Bioactivity Hypotheses :

  • Dihydropyridine analogs (AZ331, AZ257) are typically associated with cardiovascular applications. The target compound’s bipyridine-thiophene architecture aligns more closely with kinase inhibitors (e.g., crizotinib analogs) or topoisomerase modulators, though experimental validation is lacking .

Methodological Considerations for Comparative Studies

Key advantages of the SRB assay include:

  • Linearity with cell density (1,000 cells/well detectable at 564 nm) .
  • Superior sensitivity to Bradford/Lowry assays, enabling high-throughput screening .
  • Compatibility with fixed cells , allowing long-term storage of samples .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiophene ring and a bipyridine moiety. The molecular formula is C13H13N3OSC_{13}H_{13}N_{3}O_{S}, with a molecular weight of approximately 261.35 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological properties .

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Notably, it has been reported to inhibit mitochondrial complex I, a critical component of the electron transport chain. This inhibition can lead to alterations in cellular energy metabolism and ATP production, impacting cell viability and proliferation.

Biochemical Pathways

The compound's interaction with mitochondrial complex I suggests its involvement in several biochemical pathways associated with energy metabolism and apoptosis. By disrupting normal mitochondrial function, it may induce oxidative stress and activate apoptotic pathways in cancer cells .

Anticancer Potential

Research has shown that thiophene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic factors like Bcl-2 .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
N-(bipyridin)-thiopheneHepG-210Inhibition of mitochondrial complex I
N-(bipyridin)-thiopheneHCT-11615Induction of apoptosis

Antibacterial and Antioxidant Activities

In addition to its anticancer properties, this compound has demonstrated potential antibacterial and antioxidant activities. These properties are significant for the development of new therapeutic agents targeting infectious diseases and oxidative stress-related conditions.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound against HepG-2 liver cancer cells. Results indicated that this compound exhibited higher cytotoxicity than conventional chemotherapeutics like Sorafenib, suggesting its potential as an effective anticancer agent .
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of thiophene derivatives. The study found that this compound caused significant changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, leading to enhanced apoptosis in treated cells .

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